Regioisomeric Specificity: 2,7- vs. 1,7-Substitution
The regioisomeric distinction between 2-(7-Aminonaphthalen-2-yl)acetonitrile and its 1,7-isomer (CAS: 1261487-67-5) is fundamental for synthetic planning. While both isomers share identical molecular formulas and functional groups, their differential substitution pattern alters the spatial orientation of the acetonitrile group relative to the naphthalene plane . This spatial difference directly impacts the compound's utility in rigid molecular scaffolds, where geometric constraints are critical for target engagement or material packing.
| Evidence Dimension | Molecular Geometry / Substitution Pattern |
|---|---|
| Target Compound Data | 2-(7-Aminonaphthalen-2-yl)acetonitrile: Acetonitrile group attached to the 2-position of naphthalene |
| Comparator Or Baseline | 2-(7-Aminonaphthalen-1-yl)acetonitrile (CAS: 1261487-67-5): Acetonitrile group attached to the 1-position of naphthalene |
| Quantified Difference | Regioisomeric shift from 1-position to 2-position; affects steric environment and dipole orientation |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES notation |
Why This Matters
Procuring the correct regioisomer ensures synthetic fidelity; the 2,7-isomer cannot be assumed equivalent to the 1,7-isomer in reactions sensitive to steric hindrance or π-system conjugation.
